![molecular formula C17H15N3O B189154 Acetonitrile, benzoyl[[p-(dimethylamino)phenyl]imino]- CAS No. 4714-86-7](/img/structure/B189154.png)
Acetonitrile, benzoyl[[p-(dimethylamino)phenyl]imino]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetonitrile, benzoyl[[p-(dimethylamino)phenyl]imino]- is a chemical compound that has gained attention due to its potential applications in scientific research. This compound is a derivative of acetonitrile and is also known as DBN or N,N-Dimethylbenzamide. DBN has been used as a catalyst in various chemical reactions and has also been studied for its potential use as a reagent in organic synthesis. In
科学的研究の応用
DBN has been studied for its potential applications in various scientific research fields. It has been used as a catalyst in the synthesis of various organic compounds, including amides, esters, and lactones. DBN has also been used as a reagent in organic synthesis, such as in the synthesis of benzimidazole derivatives and pyridines. In addition, DBN has been studied for its potential use in the preparation of chiral compounds.
作用機序
The mechanism of action of DBN is not fully understood. However, it is believed that DBN acts as a Lewis base catalyst by coordinating with the substrate and facilitating the reaction. The presence of the benzoyl group in DBN is thought to enhance its catalytic activity by stabilizing the intermediate species.
Biochemical and Physiological Effects:
DBN has not been extensively studied for its biochemical and physiological effects. However, it has been reported to be a skin irritant and may cause eye irritation upon contact. It is important to handle DBN with care and use appropriate protective measures when working with this compound.
実験室実験の利点と制限
DBN has several advantages as a catalyst in lab experiments. It is a relatively inexpensive and readily available reagent that can be used in a variety of organic reactions. DBN is also highly efficient and can be used in small quantities. However, DBN has some limitations as well. It may not be suitable for reactions that require high selectivity or for reactions that involve sensitive functional groups. In addition, DBN may not be compatible with certain solvents or reaction conditions.
将来の方向性
There are several future directions for research on DBN. One potential area of research is the development of new synthetic methods using DBN as a catalyst. Another area of research is the study of the mechanism of action of DBN and the optimization of its catalytic activity. Additionally, the potential use of DBN in the preparation of chiral compounds is an area that could be explored further. Overall, DBN has great potential for use in various scientific research fields and further research is needed to fully explore its capabilities.
Conclusion:
In conclusion, acetonitrile, benzoyl[[p-(dimethylamino)phenyl]imino]-, also known as DBN, is a chemical compound that has potential applications in scientific research. Its synthesis method involves the reaction of acetonitrile with p-(dimethylamino)benzaldehyde in the presence of an acid catalyst. DBN has been used as a catalyst and a reagent in various organic reactions and has been studied for its potential use in the preparation of chiral compounds. DBN has several advantages as a catalyst, including its high efficiency and low cost, but also has limitations. Further research is needed to fully explore the capabilities of DBN and its potential applications in scientific research.
合成法
The synthesis of DBN involves the reaction of acetonitrile with p-(dimethylamino)benzaldehyde in the presence of an acid catalyst. The reaction results in the formation of DBN as a yellow crystalline solid. The purity of DBN can be improved by recrystallization from a suitable solvent.
特性
CAS番号 |
4714-86-7 |
|---|---|
製品名 |
Acetonitrile, benzoyl[[p-(dimethylamino)phenyl]imino]- |
分子式 |
C17H15N3O |
分子量 |
277.32 g/mol |
IUPAC名 |
N-[4-(dimethylamino)phenyl]-2-oxo-2-phenylethanimidoyl cyanide |
InChI |
InChI=1S/C17H15N3O/c1-20(2)15-10-8-14(9-11-15)19-16(12-18)17(21)13-6-4-3-5-7-13/h3-11H,1-2H3 |
InChIキー |
AILCHXHZZVNFEG-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)N=C(C#N)C(=O)C2=CC=CC=C2 |
正規SMILES |
CN(C)C1=CC=C(C=C1)N=C(C#N)C(=O)C2=CC=CC=C2 |
その他のCAS番号 |
4714-86-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



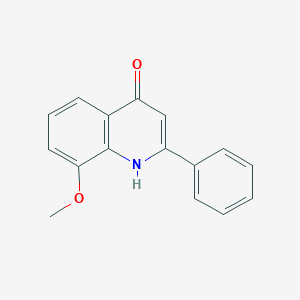
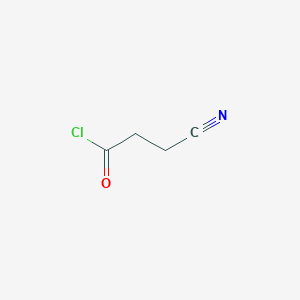
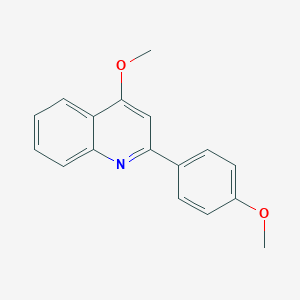



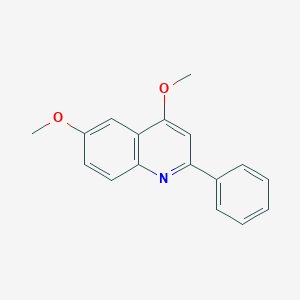
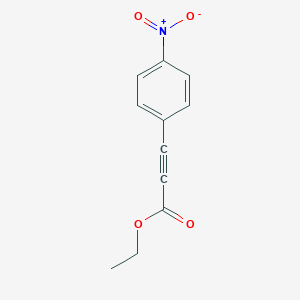

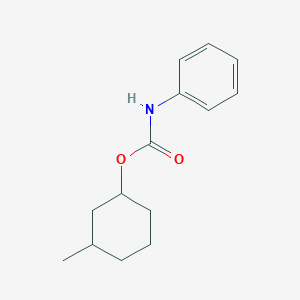

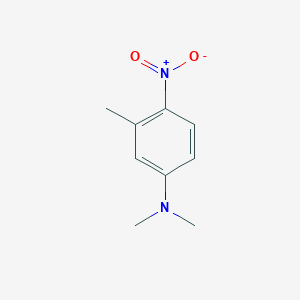
![[(3S)-1-[[(2S,3R,4R,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3-[[(3S)-3-dodecanoyloxytetradecanoyl]amino]-6-(hydroxymethyl)-5-phosphonooxy-4-[(3S)-3-tetradecanoyloxytetradecanoyl]oxyoxan-2-yl]oxymethyl]-2,5-dihydroxy-4-[(3S)-3-hydroxytetradecanoyl]oxyoxan-3-yl]amino]-1-oxotetradecan-3-yl] hexadecanoate](/img/structure/B189091.png)
